3-Bromoperylene

Vue d'ensemble

Description

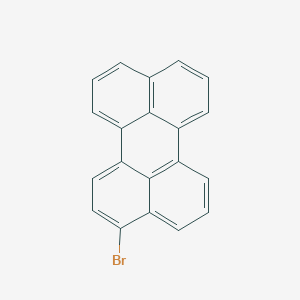

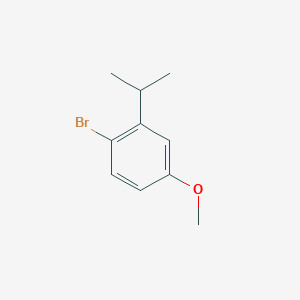

3-Bromoperylene is a chemical compound with the molecular formula C20H11Br . It is a derivative of perylene, which is a polycyclic aromatic hydrocarbon .

Synthesis Analysis

The synthesis of 3-Bromoperylene involves palladium-catalyzed cross-coupling reactions . For instance, one study describes the key synthetic steps as the palladium-catalyzed cross-coupling reaction of 3-bromoperylene and 4-fluoronaphthalene-1-boronic acid pinacol ester to give 3-(4-fluoronaphthalen-1-yl)perylene .Molecular Structure Analysis

The molecular structure of 3-Bromoperylene is characterized by a bromine atom attached to a perylene core . The InChI code for 3-Bromoperylene isInChI=1S/C20H11Br/c21-18-11-10-16-14-7-2-5-12-4-1-6-13 (19 (12)14)15-8-3-9-17 (18)20 (15)16/h1-11H . Chemical Reactions Analysis

3-Bromoperylene has been involved in various chemical reactions. For instance, it has been used in the Mizoroki-Heck reaction, a carbon-carbon bond-forming reaction . Another study reported the photoreduction of aryl bromides/chlorides with 656 nm LED via triplet-triplet annihilation (TTA) strategy .Physical And Chemical Properties Analysis

3-Bromoperylene has a molecular weight of 331.2 g/mol . Its exact mass and monoisotopic mass are 330.00441 g/mol . It has a computed XLogP3-AA value of 6.4, indicating its lipophilicity . The compound has no hydrogen bond donor count and no hydrogen bond acceptor count . Its topological polar surface area is 0 Ų . The compound has a heavy atom count of 21 . Its complexity, computed by Cactvs, is 405 .Applications De Recherche Scientifique

Organic Electronics

3-Bromoperylene has been utilized in the development of organic electronic materials due to its extended π-conjugation, which leads to narrower HOMO–LUMO gaps, long-wavelength absorptions, and emissions . This compound is particularly interesting for its potential use in organic field-effect transistors and solar cells, where its high electron affinity can be advantageous .

Photophysical Studies

The photophysical properties of 3-Bromoperylene derivatives make them suitable for studying light-induced electronic processes. They exhibit strong absorption and fluorescence, which are essential for understanding and developing new photonic materials .

Synthesis of Perylene Derivatives

3-Bromoperylene serves as a precursor for synthesizing various perylene derivatives. These derivatives are important for creating dyes, pigments, and semiconductors with high chemical, thermal, and photochemical stability .

Sensitizing Singlet Oxygen

Research has shown that certain perylene derivatives can effectively sensitize singlet oxygen, which is crucial in photodynamic therapy for treating cancer . The ability to generate singlet oxygen upon light excitation makes these compounds valuable in medical research.

NIR Absorption Materials

Compounds derived from 3-Bromoperylene have been observed to show near-infrared (NIR) absorptions up to 3000 nm. This property is significant for applications in NIR spectroscopy and imaging, which are useful in various scientific fields, including astronomy and biological research .

Charge Mobility Enhancement

Due to its unique self-assembly behavior, 3-Bromoperylene-based materials facilitate charge mobility. This is particularly beneficial in the manufacturing of more efficient electronic devices .

Chemical Sensing

The electronic properties of 3-Bromoperylene derivatives can be exploited in the development of chemical sensors. These sensors can detect changes in the environment or the presence of specific molecules, which is vital in environmental monitoring and diagnostics .

Material Science Research

In material science, 3-Bromoperylene is used to explore the mechanical strengths and π–π-interactions of polycyclic aromatic hydrocarbons (PAHs). Understanding these interactions is key to developing new materials with enhanced mechanical properties .

Each of these applications demonstrates the versatility of 3-Bromoperylene in scientific research, highlighting its potential to contribute significantly to various technological advancements. The compound’s ability to be reversibly oxidized or reduced, along with its unusual electronic and photophysical properties, makes it a subject of ongoing interest in the scientific community .

Orientations Futures

3-Bromoperylene has potential applications in various fields. For instance, it has been used in the fabrication of DNA-surfactant-dye thin films with tunable optical properties, suitable for biocompatible displays and data encryption . Another study reported its use in the photoreduction of aryl halides via a sensitized TTA mechanism . These findings suggest that 3-Bromoperylene could have promising applications in the fields of materials science and organic synthesis.

Mécanisme D'action

Target of Action

3-Bromoperylene is an organic compound that contains a bromine atom It is known to be used in the synthesis of large aromatic hydrocarbons and organic dyes . It is also used in the preparation of optoelectronic materials and in the research of organic electronic devices .

Mode of Action

The mode of action of 3-Bromoperylene is primarily through its interactions in chemical reactions. For instance, it has been used in the Mizoroki-Heck reaction, a palladium-catalyzed carbon-carbon cross-coupling reaction . The reaction can be regulated in different dimensions with a constant catalyst molecule, including the molecular orbital gating of Pd(0) catalyst, the on/off switching of the Mizoroki-Heck reaction, the promotion of its turnover frequency, and the regulation of each elementary reaction within the Mizoroki-Heck catalytic cycle .

Biochemical Pathways

It is known that 3-bromoperylene can be involved in various chemical reactions, such as the mizoroki-heck reaction , which could potentially influence various biochemical pathways.

Pharmacokinetics

It is known that 3-bromoperylene is a solid compound with good stability and thermal stability . . These properties may influence its bioavailability and pharmacokinetic behavior.

Result of Action

It is known that 3-bromoperylene can participate in chemical reactions that lead to the formation of new compounds . For instance, in the Mizoroki-Heck reaction, 3-Bromoperylene can contribute to the formation of a cross-coupling product .

Action Environment

The action of 3-Bromoperylene can be influenced by environmental factors. For instance, while 3-Bromoperylene is stable under anhydrous conditions, it may decompose in a humid environment . Therefore, the storage conditions can significantly impact the stability and efficacy of 3-Bromoperylene .

Propriétés

IUPAC Name |

3-bromoperylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11Br/c21-18-11-10-16-14-7-2-5-12-4-1-6-13(19(12)14)15-8-3-9-17(18)20(15)16/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPBMCEWKAPSTOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=C5C(=CC=C4)C(=CC=C5C3=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00473295 | |

| Record name | 3-bromoperylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromoperylene | |

CAS RN |

23683-68-3 | |

| Record name | 3-bromoperylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 3-Bromoperylene such a useful synthetic precursor?

A: 3-Bromoperylene is particularly valuable due to its reactivity towards palladium-catalyzed cross-coupling reactions. This allows for the introduction of various substituents at the 3-position of the perylene core, enabling the fine-tuning of the molecule's properties for specific applications. [, , ]

Q2: Can you provide an example of a successful application of 3-Bromoperylene in material science?

A: Researchers successfully synthesized 3-fluoroterrylene, a promising molecular nanoprobe for single-molecule optical sensing, using 3-Bromoperylene as a starting material. [] The synthesis involved a palladium-catalyzed cross-coupling reaction between 3-Bromoperylene and 4-fluoronaphthalene-1-boronic acid pinacol ester, followed by oxidative cyclodehydrogenation. This highlights the potential of 3-Bromoperylene derivatives in developing advanced sensing materials.

Q3: Are there alternative synthetic routes to access perylene derivatives with specific functionalities besides using 3-Bromoperylene?

A: While 3-Bromoperylene is a versatile building block, alternative synthetic pathways exist. For instance, terrylene and its isomer benzo[4,5]indeno[1,2,3-cd]perylene can be synthesized through oxidative cyclodehydrogenation of 3-(1-naphthyl)perylene. [] This highlights the diversity of synthetic strategies available for tailoring perylene-based materials.

Q4: What analytical techniques are crucial for characterizing 3-Bromoperylene and its derivatives?

A4: Various analytical methods are employed to characterize 3-Bromoperylene and its derivatives. These include:

- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides structural information and can be used to monitor reaction progress. []

- X-ray crystallography: Determines the solid-state structure of synthesized compounds, providing valuable insights into their packing and potential intermolecular interactions. [, ]

- UV-Vis and fluorescence spectroscopy: Characterize the optical properties of perylene derivatives, which are crucial for applications in optoelectronics and sensing. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1279696.png)